molecular formula C11H12N2O2 B1630131 4-(4-Isocyanatophenyl)morpholine CAS No. 884332-72-3

4-(4-Isocyanatophenyl)morpholine

Cat. No.: B1630131
CAS No.: 884332-72-3
M. Wt: 204.22 g/mol
InChI Key: BJSOSHBGDPCFLO-UHFFFAOYSA-N
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Description

4-(4-Isocyanatophenyl)morpholine is a chemical compound with the molecular formula C11H12N2O2. It is also known as 4-morpholinophenyl isocyanate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further connected to a morpholine ring. The compound is used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isocyanatophenyl)morpholine typically involves the reaction of 4-aminophenylmorpholine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

4-Aminophenylmorpholine+PhosgeneThis compound+HCl\text{4-Aminophenylmorpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Aminophenylmorpholine+Phosgene→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isocyanatophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Polyols: React with the isocyanate group to form polyurethanes.

Major Products Formed

Scientific Research Applications

4-(4-Isocyanatophenyl)morpholine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and polymers.

    Biology: In the study of enzyme inhibitors and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polyurethanes, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-(4-Isocyanatophenyl)morpholine involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is utilized in various applications, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isocyanatophenyl)morpholine is unique due to the presence of both the isocyanate group and the morpholine ring. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of polyurethanes and other polymers .

Properties

IUPAC Name

4-(4-isocyanatophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-9-12-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSOSHBGDPCFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625102
Record name 4-(4-Isocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884332-72-3
Record name 4-(4-Isocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-isocyanatophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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